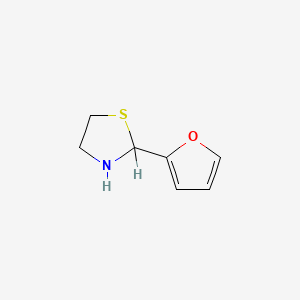

2-(2-Furyl)thiazolidine

Overview

Description

“2-(2-Furyl)thiazolidine” is a chemical compound with the formula C7H9NOS . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine motifs are intriguing and have been used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Molecular Structure Analysis

The molecular structure of “2-(2-Furyl)thiazolidine” includes sulfur at the first position and nitrogen at the third position . The IUPAC Standard InChI is InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 .

Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions result in a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Furyl)thiazolidine” is 155.217 . More detailed physical and chemical properties may require specific experimental measurements or computations which are not available in the current resources.

Scientific Research Applications

Biological Applications of Thiazolidine Derivatives

Summary of the Application

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Methods of Application

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Results or Outcomes

The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Antibacterial Activity of Furan Derivatives

Summary of the Application

Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy. They have been used to create numerous innovative antibacterial agents .

Methods of Application

An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus .

Results or Outcomes

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Anticancer Applications of Thiazolidine-2,4-diones Bearing Furan Derivatives

Summary of the Application

Thiazolidine-2,4-diones bearing furan and/or thiophene heterocyclic rings have been designed, synthesized, and assessed for their anticancer activities against four human tumor cell lines HepG2, A549, MCF-7, and HCT-116 targeting both VEGFR-2 and EGFR tyrosine kinases .

Methods of Application

The compounds were synthesized and assessed for their anticancer activities against the mentioned human tumor cell lines .

Results or Outcomes

Compounds 5g and 4g revealed the highest activities against HepG2 (IC 50¼ 3.86 and 6.22 mM), A549 (IC 50¼ 7.55 and 12.92 mM), MCF-7 (IC 50¼ 10.65 and 10.66 mM) and HCT116 (IC 50¼ 9.04 and 11.17 mM) tumor cell lines . These compounds also inhibited VEGFR-2 at the submicromolar level (IC 50 ¼ 0.080, 0.083 and 0.095 mM respectively) in comparison to sorafenib (IC 50¼ 0.084 mM) .

Hypoglycemic Activity of Thiazolidine-2,4-diones

Summary of the Application

Thiazolidine-2,4-diones have been found to have hypoglycemic activity .

Methods of Application

The compound 5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione was prepared via Knoevenagel condensation by the reaction of thiazolidine-2,4-dione and furfural .

Results or Outcomes

The compound was further coupled with various alkyl/aryl halides in alcoholic potassium hydroxide to produce various derivatives .

Antioxidant Activity of Thiazolidine Derivatives

Summary of the Application

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position. They show varied biological properties including antioxidant activity .

Methods of Application

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

Results or Outcomes

The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Anticonvulsant Activity of Thiazolidine Derivatives

Summary of the Application

Thiazolidine motifs are present in diverse natural and bioactive compounds and show varied biological properties including anticonvulsant activity .

Methods of Application

Various synthetic approaches have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name |

2-(furan-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQNTXBXKKMEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966184 | |

| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)thiazolidine | |

CAS RN |

51859-60-0 | |

| Record name | Thiazolidine, 2-(2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)-1,3-thiazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

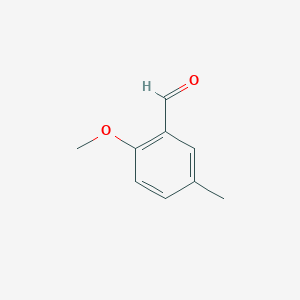

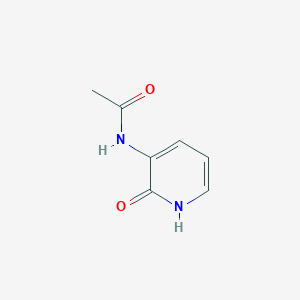

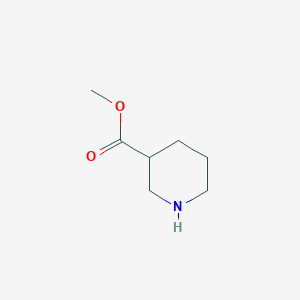

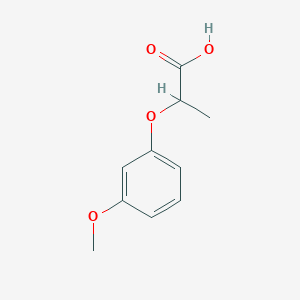

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)

![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)

![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)